4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde
Description
Properties
Molecular Formula |
C13H12F3NO2 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
4-(2-oxopiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)11-7-10(5-4-9(11)8-18)17-6-2-1-3-12(17)19/h4-5,7-8H,1-3,6H2 |
InChI Key |
HIQHMRIDQQMSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with piperidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzoic acid.
Reduction: 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The piperidinone ring and trifluoromethyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs from Literature
(a) 4-(Trifluoromethyl)benzaldehyde ()
- Structure : Lacks the 2-oxopiperidinyl group but shares the trifluoromethyl substituent.
- Role : Used as a starting material in the synthesis of tubulin polymerization inhibitors (e.g., compounds 2c, 2d in ) .
- Lower molecular weight (MW: 188.1 g/mol) compared to the target compound (estimated MW: ~315.3 g/mol).
(b) 3,4,5-Trimethoxy-benzaldehyde ()
- Structure : Features three methoxy groups at positions 3, 4, and 3.
- Role : A common intermediate in drug synthesis with electron-donating substituents .
- Key Differences :
- Methoxy groups increase electron density on the aromatic ring, contrasting with the electron-withdrawing trifluoromethyl group in the target compound.
- Lower logP (predicted ~1.5) compared to the target compound (estimated logP ~2.8 due to trifluoromethyl and oxopiperidinyl groups).
(c) Phenothiazine-Cyanochalcones ()
- Structure : Derivatives like 2c and 2d incorporate 4-(trifluoromethyl)benzaldehyde as a building block but form acrylonitrile products .
- Key Differences: The target compound retains the aldehyde functional group, whereas these analogs have conjugated acrylonitrile systems. Biological activity: Phenothiazine-cyanochalcones inhibit tubulin polymerization, suggesting that the trifluoromethylbenzaldehyde scaffold has pharmacological relevance .
Physicochemical and Reactivity Comparison
| Property | 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde | 3,4,5-Trimethoxy-benzaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | ~315.3 | 188.1 | 196.2 |
| logP (Predicted) | ~2.8 | 2.1 | ~1.5 |
| Key Functional Groups | Aldehyde, trifluoromethyl, 2-oxopiperidinyl | Aldehyde, trifluoromethyl | Aldehyde, methoxy |
| Hydrogen Bonding | High (due to lactam) | Low | Moderate (methoxy O-atoms) |
| Electron Effects | Strongly electron-withdrawing (CF₃) | Strongly electron-withdrawing | Electron-donating (OCH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
